

# Spectroscopic characterization and structural confirmation of synthesized 3-(dimethylamino)-4-methylphenol

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## Compound of Interest

Compound Name: 3-(Dimethylamino)-4-methylphenol

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## Spectroscopic and Structural Analysis of 3-(dimethylamino)-4-methylphenol: A Comparative Guide

This guide provides a comparative analysis of the spectroscopic characteristics of synthesized **3-(dimethylamino)-4-methylphenol** against its structural isomers and related phenolic compounds. Due to the limited availability of published experimental spectra for **3-(dimethylamino)-4-methylphenol**, this guide draws upon data from structurally similar molecules to provide a reference for researchers, scientists, and professionals in drug development.

## Structural Confirmation and Spectroscopic Data

The structural confirmation of a synthesized compound like **3-(dimethylamino)-4-methylphenol**, with the molecular formula  $C_9H_{13}NO$ , relies on a combination of spectroscopic techniques including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).<sup>[1][2]</sup> While specific experimental data for this compound is not widely available, we can predict the expected spectral features and compare them with known data of isomeric and related compounds.

Table 1: Comparison of Spectroscopic Data for **3-(dimethylamino)-4-methylphenol** and its Isomer.

Spectroscopic Technique	3-(dimethylamino)-4-methylphenol (Predicted/Expected)	4-((Dimethylamino)methyl)phenol (Experimental Data) <a href="#">[3]</a>
FT-IR (cm <sup>-1</sup> )	Broad O-H stretch (~3300-3500), C-H aromatic stretch (~3000-3100), C-H aliphatic stretch (~2800-3000), C-N stretch (~1250-1350), C-O stretch (~1200-1260)	ATR-IR data available, specific values not enumerated in the provided search results.
<sup>1</sup> H NMR (ppm)	Aromatic protons (3H, multiplets), -OH proton (1H, singlet, broad), -N(CH <sub>3</sub> ) <sub>2</sub> protons (6H, singlet), Ar-CH <sub>3</sub> protons (3H, singlet)	Data not available in search results.
<sup>13</sup> C NMR (ppm)	Aromatic carbons (~110-160), -N(CH <sub>3</sub> ) <sub>2</sub> carbons (~40-50), Ar-CH <sub>3</sub> carbon (~15-25)	<sup>13</sup> C NMR spectra available, specific chemical shifts not enumerated in the provided search results. <a href="#">[3]</a>
Mass Spec. (m/z)	Molecular ion peak [M] <sup>+</sup> at ~151.10	GC-MS data available, specific fragmentation patterns not enumerated in the provided search results. <a href="#">[3]</a>

Table 2: Comparison of Spectroscopic Data for Substituted Phenols.

Compound	Key FT-IR Peaks (cm <sup>-1</sup> )	Key <sup>1</sup> H NMR Peaks (ppm)	Key <sup>13</sup> C NMR Peaks (ppm)	Mass Spec. (m/z) [M] <sup>+</sup>
p-Cresol (4-methylphenol)	Broad O-H stretch, aromatic C-H, aliphatic C-H	Aromatic (4H), -OH (1H), -CH <sub>3</sub> (3H)[4]	Aromatic carbons, -CH <sub>3</sub> carbon[5]	108.06
3-Methylphenol	Broad O-H stretch, aromatic C-H, aliphatic C-H	Aromatic (4H), -OH (1H), -CH <sub>3</sub> (3H)[4]	Aromatic carbons, -CH <sub>3</sub> carbon[6]	108.06
3-(ethylamino)-4-methylphenol	IR Spectrum available[7]	Not available	Not available	151.21[7]
2,4,6-tris[(dimethylamino)methyl]phenol	IR Spectrum available[8]	Not available	Not available	265.40[8][9]

## Experimental Protocols

### Synthesis of 3-(dimethylamino)-4-methylphenol

A plausible synthesis route for **3-(dimethylamino)-4-methylphenol** can be adapted from the synthesis of structurally similar compounds such as 3-amino-4-methylphenol.[10] The following is a proposed experimental protocol:

- **Reduction of a Nitro Precursor:** A potential starting material would be 3-nitro-4-methylphenol. This precursor can be reduced to 3-amino-4-methylphenol. A common method involves catalytic hydrogenation using a catalyst like Raney nickel under hydrogen pressure.[10]
- **Reductive Amination:** The resulting 3-amino-4-methylphenol can then undergo reductive amination with formaldehyde in the presence of a reducing agent like sodium borohydride or formic acid (Eschweiler-Clarke reaction) to yield the desired **3-(dimethylamino)-4-methylphenol**.

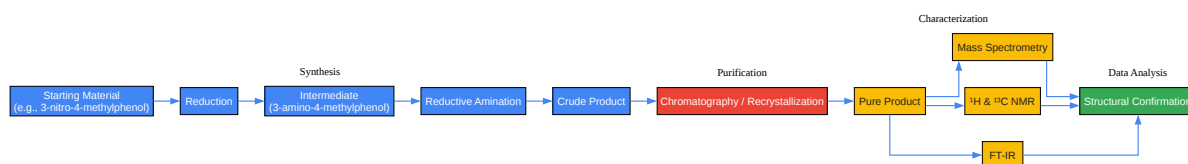
## Spectroscopic Characterization

Following synthesis and purification, the product would be characterized using the following standard techniques:

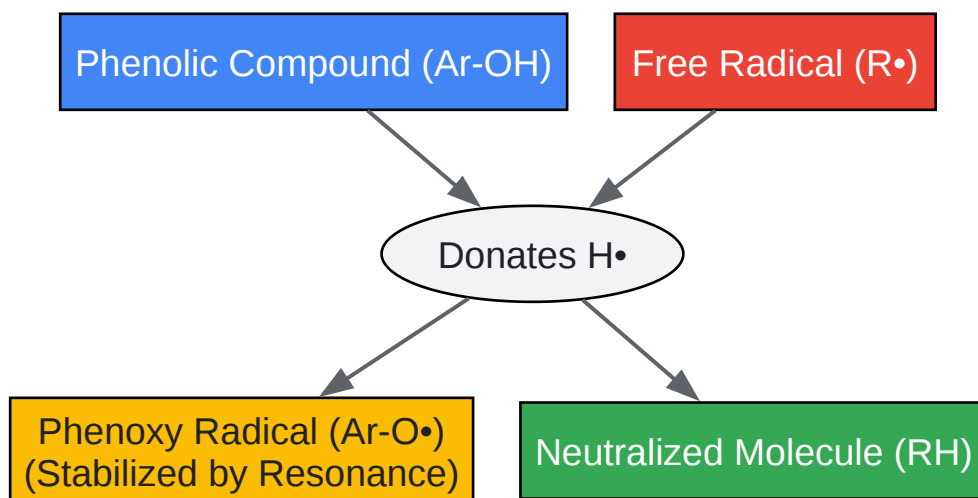
- FT-IR Spectroscopy: The sample is analyzed (e.g., as a KBr pellet or a thin film) to identify functional groups.
- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) to elucidate the carbon-hydrogen framework.
- Mass Spectrometry: The molecular weight and fragmentation pattern are determined using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).

## Visualization of Experimental Workflow

The general workflow for the synthesis and characterization of **3-(dimethylamino)-4-methylphenol** is depicted below.



### Antioxidant Activity of a Phenolic Compound



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